molecular formula C17H15ClO5 B5674029 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione

1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione

Cat. No.: B5674029
M. Wt: 334.7 g/mol
InChI Key: JXTSHFQTPCUYHZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of phenylpropanoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy groups present in the original compound.

    1-(2-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione: Lacks the chlorine atom.

Uniqueness

1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione is unique due to the presence of both chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO5/c1-22-16-6-3-10(7-17(16)23-2)14(20)9-15(21)12-8-11(18)4-5-13(12)19/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTSHFQTPCUYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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